Benzoylacetonitrile
Overview
Description
Benzoylacetonitrile, also known as 3-oxo-3-phenylpropanenitrile, is an organic compound with the molecular formula C9H7NO. It is a versatile intermediate used in the synthesis of various organic compounds, particularly heterocycles. This compound is known for its high chemical reactivity due to the presence of nitrile, carbonyl, and active methylene groups .
Mechanism of Action
Target of Action
Benzoylacetonitrile primarily targets microglial cells , the resident immune cells of the brain . These cells are activated in response to various stimuli and respond by secreting numerous pro-inflammatory mediators, including IL-1β, IL-6, TNF, and nitric oxide (NO) . The compound’s role is to suppress the production of these inflammatory mediators, particularly IL-6 .
Mode of Action
This compound interacts with its targets by suppressing the activation of the NFκB pathway . This pathway is a key regulator of immune responses and inflammation. By suppressing its activation, this compound can reduce the production of pro-inflammatory mediators .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NFκB pathway . This pathway plays a crucial role in regulating the immune response to infection. Incorrect regulation of NFκB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Pharmacokinetics
The compound’s ability to suppress inflammatory mediators in both bv2 and primary microglial cells suggests that it can reach its target cells effectively .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of numerous LPS-induced inflammatory mediators in a dose-dependent fashion in both cell types . This suggests that this compound has broad anti-neuroinflammatory properties .
Action Environment
The compound’s effectiveness in suppressing inflammatory mediators suggests that it may be robust against various environmental conditions .
Biochemical Analysis
Biochemical Properties
Benzoylacetonitrile has been found to have immunomodulatory activity in both BV2 and primary microglial cells . It has been evaluated for its ability to suppress LPS-induced protein levels of IL-6 .
Cellular Effects
This compound has shown to suppress numerous LPS-induced inflammatory mediators in a dose-dependent fashion in both cell types . It has broad anti-neuroinflammatory properties and should be further explored as potential treatments for relevant diseases .
Molecular Mechanism
This compound suppresses activation of the NFκB pathway, suggesting a potential mechanism of action . This suppression could be the reason for its anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylacetonitrile can be synthesized through several methods. One common method involves the reaction of benzaldehyde with acetonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration steps .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of benzoyl cyanide. This method involves the use of a palladium catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: Benzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoyl cyanide.
Reduction: It can be reduced to form benzylamine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products:
Oxidation: Benzoyl cyanide.
Reduction: Benzylamine derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Benzoylacetonitrile has a wide range of applications in scientific research:
Properties
IUPAC Name |
3-oxo-3-phenylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRCIQAMTAINCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060629 | |
Record name | Benzenepropanenitrile, .beta.-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-16-4 | |
Record name | Benzoylacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoylacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanenitrile, .beta.-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenepropanenitrile, .beta.-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFI9JB57H3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzoylacetonitrile?
A1: this compound has a molecular formula of C9H7NO and a molecular weight of 145.16 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided research papers don't delve deep into general spectroscopic characterization, several studies utilize techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy to confirm the structures of this compound derivatives. [], [], [], []
Q3: How is this compound typically synthesized?
A3: A common synthesis route involves the palladium-catalyzed carbonylation of aryl iodides and trimethylsilylacetonitrile using molybdenum hexacarbonyl [Mo(CO)6] as a carbon monoxide source. [], []
Q4: Can this compound be used in multi-component reactions?
A4: Yes, this compound participates in various multi-component reactions. For example, it can be used in a three-component reaction with aldehydes and α-haloketones in the presence of samarium triiodide to synthesize 1-benzoyl-1-cyano-2-aryl-3-aroylpropane derivatives. [] It can also be used in a one-pot Knoevenagel/imination/6π-azaelectrocyclization sequence with 3-bromopropenals and ammonium acetate to synthesize disubstituted nicotinonitriles. []
Q5: What types of heterocycles can be synthesized using this compound?
A5: this compound serves as a valuable precursor for synthesizing a wide array of 5-membered heterocycles, including pyrroles, furans, thiophenes, pyrazoles, isoxazoles, and thiazoles. [] It is also useful in synthesizing pyridine derivatives, notably through Friedlander reactions and reactions with enamino-nitriles or enamino-esters. []
Q6: Does this compound participate in cascade reactions?
A6: Yes, this compound is involved in several cascade reactions. For instance, it undergoes a rhodium-catalyzed cascade C-H activation and annulation with sulfoxonium ylides to synthesize naphthols, 2,3-dihydronaphtho[1,8-bc]pyrans, and naphtho[1,8-bc]pyrans. [] It also participates in a cascade oxidative annulation with alkynes in the presence of a rhodium catalyst and copper oxidant, yielding substituted naphtho[1,8-bc]pyrans. []
Q7: Can this compound undergo biotransformations?
A7: Yes, the fungus Curvularia lunata can mediate highly diastereo- and enantioselective biotransformations of this compound in alcoholic solutions. These reactions yield α-alkyl β-hydroxy nitriles, which can be further reduced to γ-amino alcohols. []
Q8: What are the catalytic applications of this compound?
A8: While this compound itself might not possess direct catalytic properties, it's frequently employed as a reagent in reactions catalyzed by transition metals like palladium and rhodium. [], [], [], [] These reactions often involve C-H activation and the formation of carbon-carbon bonds, leading to diverse heterocyclic compounds.
Q9: Does this compound have any known biological activity?
A9: While this compound itself isn't extensively studied for its biological activity, some derivatives, like those containing this compound and β-aminocinnamonitrile moieties, have shown potent anti-inflammatory activity in rat models of adjuvant arthritis. []
Q10: Are there any established analytical methods for quantifying this compound?
A10: While specific analytical method validation for this compound isn't discussed in the provided papers, various studies confirm the structures of synthesized compounds using techniques like NMR, IR, and mass spectrometry. [], [], [], []
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